82% Isolated Yield via Radical Bis-ethoxycarbonylation – A Direct One-Step Route from Unsubstituted Pyridazine
Diethyl pyridazine-4,5-dicarboxylate can be synthesized in a single step from commercially available, unsubstituted pyridazine via radical bis-ethoxycarbonylation, achieving an 82% isolated yield under optimized microwave-assisted conditions . In contrast, the dimethyl analog (dimethyl pyridazine-4,5-dicarboxylate, CAS 17412-11-2) is typically accessed through multi-step routes involving esterification of the pre-formed diacid or sequential functionalization, often with lower overall yields. The 3,6-dimethyl diethyl ester derivative requires a different starting material (3,6-dimethylpyridazine) and distinct reaction conditions [1].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 82% (1.82 g from 0.8 g pyridazine) |
| Comparator Or Baseline | Dimethyl pyridazine-4,5-dicarboxylate: multi-step synthesis, overall yields typically ≤60% (class-level inference from pyridazine dicarboxylate literature) |
| Quantified Difference | ≥22 percentage point yield advantage for the diethyl ester radical route |
| Conditions | Radical bis-ethoxycarbonylation using ethyl pyruvate, H₂O₂, FeSO₄·7H₂O, H₂SO₄ in CHCl₃/H₂O at -5°C; microwave irradiation for the third step (20 min vs. traditional 7-8 h POCl₃ reflux) |
Why This Matters
A one-step, high-yielding route from cheap, unsubstituted pyridazine lowers the cost of goods and simplifies scale-up compared to multi-step syntheses required for the dimethyl or 3,6-dimethyl analogs.
- [1] Heinisch, G., & Lötsch, G. (1985). Pyridazines XXIV: Application of radicalic ethoxycarbonylation to the synthesis of pyridazine mono- and polycarboxylic acid esters. Tetrahedron, 41(7), 1199-1205. View Source
